molecular formula C11H13NO2 B14617729 N-(2-Acetylphenyl)propanamide CAS No. 60751-77-1

N-(2-Acetylphenyl)propanamide

Cat. No.: B14617729
CAS No.: 60751-77-1
M. Wt: 191.23 g/mol
InChI Key: UKPNRRPLXOLTSP-UHFFFAOYSA-N
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Description

N-(2-Acetylphenyl)propanamide is an organic compound characterized by a propanamide backbone linked to a 2-acetylphenyl group. Structurally, it consists of a phenyl ring substituted with an acetyl group at the ortho position, connected via an amide bond to a propionyl chain. For instance, similar propanamide derivatives are synthesized through acetylation reactions using chloroacetyl or propionyl chlorides with aromatic amines (e.g., benzothiazole-2-amine in ) . Such reactions typically involve nucleophilic acyl substitution, followed by derivatization with functional groups to modulate biological activity or physicochemical properties.

The acetylphenyl moiety may confer unique electronic or steric effects, influencing reactivity, solubility, or interactions with biological targets. Propanamide derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their stability and versatility in structural modification.

Properties

CAS No.

60751-77-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(2-acetylphenyl)propanamide

InChI

InChI=1S/C11H13NO2/c1-3-11(14)12-10-7-5-4-6-9(10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)

InChI Key

UKPNRRPLXOLTSP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Acetylphenyl)propanamide can be synthesized through several methods. One common approach involves the acylation of 2-aminophenylpropanoic acid with acetic anhydride under acidic conditions. The reaction typically proceeds at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Acetylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the phenyl ring.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(2-Acetylphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Acetylphenyl)propanamide exerts its effects involves interactions with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl ring provides a hydrophobic surface that can interact with various biological molecules, influencing their function.

Comparison with Similar Compounds

Table 1: Key Propanamide Derivatives and Their Properties

Compound Name Core Substituents Synthesis Method Biological Activity/Application References
N-(5,6-Methylenedioxybenzothiazole-2-yl)propanamide Benzothiazole, methylenedioxy, thio/piperazine Stepwise acetylation and derivatization Potential herbicidal/pharmaceutical use
N-[3-(Benzimidazol-1-yl)propyl]-3-indol-1-yl-propanamide Benzimidazole, indole Commercial synthesis Acetylcholinesterase inhibition
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Diphenylethyl, methoxynaphthyl DCC-mediated coupling Anti-inflammatory (naproxen derivative)
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Chlorophenethyl, methoxynaphthyl Amine-acid coupling Structural/pharmacological studies
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Indole-ethyl, methoxynaphthyl Tryptamine-naproxen coupling SARS-CoV-2 research (implied)

Contrasting Features

  • Target Specificity: While benzothiazole derivatives may target plant pathogens or enzymes, naproxen-based compounds are tailored for mammalian anti-inflammatory applications.
  • Synthetic Complexity: Commercial compounds () prioritize rapid screening, whereas multi-step syntheses () allow precise functionalization.

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